molecular formula C7H16ClN3O2 B3287354 Ethyl 4-aminopiperazine-1-carboxylate hydrochloride CAS No. 84442-57-9

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Cat. No. B3287354
CAS RN: 84442-57-9
M. Wt: 209.67 g/mol
InChI Key: FEZAVRDHPWVEFW-UHFFFAOYSA-N
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Description

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 . It has a molecular weight of 209.67 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride consists of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride are not fully detailed in the search results. It’s known that the compound has a molecular weight of 209.67 g/mol . More specific properties like boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Quinolin-2(1H)-one Derivatives

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride has been used in the synthesis of quinolin-2(1H)-one derivatives . Quinolin-2(1H)-one derivatives are a class of compounds that have shown potential in various areas of medicinal chemistry, including as anti-cancer, anti-microbial, and anti-inflammatory agents.

Reactant for Milrinone Analogs

This compound has been used as a reactant for the synthesis of Milrinone analogs . Milrinone is a medication used to treat heart failure and these analogs could potentially offer improved therapeutic options.

Synthesis of Tetrahydronaphthalene Derivatives

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is also a reactant for the synthesis of Tetrahydronaphthalene derivatives . These derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties.

Quorum Sensing Modulators

The compound has been used in the synthesis of Quorum sensing modulators . Quorum sensing is a system of stimulus and response correlated to population density, which is used by bacteria to coordinate gene expression according to the density of their population.

Anti-Helicobacter Pylori Activity Molecules

It has been used in the synthesis of molecules with selective anti-Helicobacter pylori activity . Helicobacter pylori is a type of bacteria that can cause stomach ulcers and even stomach cancer, so these molecules could potentially be used in the treatment of these conditions.

Orally Active M1 mAChR Agonists

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride has been used in the synthesis of orally active M1 mAChR agonists . These agonists are potential therapeutic agents for the treatment of Alzheimer’s disease.

Aza Derivatives of Phytoalexin for Antibacterial Activity

The compound has been used in the synthesis of Aza derivatives of phytoalexin for antibacterial activity . Phytoalexins are antimicrobial substances synthesized by plants that are under attack by pathogens.

Piperazine-Containing Drugs

Lastly, Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is often found in piperazine-containing drugs approved by the FDA . The piperazine moiety is frequently used in biologically active compounds due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .

properties

IUPAC Name

ethyl 4-aminopiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-2-12-7(11)9-3-5-10(8)6-4-9;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZAVRDHPWVEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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